1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE
Description
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-18-7-3-1-5-15(18)13-24-14-17(16-6-2-4-8-19(16)24)20(25)21(26)23-9-11-27-12-10-23/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHIJYNHBSEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and Friedel-Crafts alkylation, as well as the use of automated systems for the nucleophilic substitution reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE undergoes various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The chlorophenyl group and morpholine ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethane-1,2-dione Derivatives with Aromatic Substitutions
Compounds sharing the ethane-1,2-dione core with indol-3-yl and aryl substitutions () provide critical insights into substituent effects:
Notes:
- Substituent Position: The target compound’s 2-chlorophenyl group (vs.
- Morpholine Influence : Unlike compounds 3d–3g, the morpholine group in the target compound introduces a polar, saturated ring system, likely enhancing aqueous solubility compared to purely aromatic substituents .
Chlorophenyl-Substituted Ethanediones
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione () shares structural similarities but lacks the indole and morpholine moieties:
- Molecular Weight : 258.7 (vs. 380.83 for the target compound), highlighting the significant mass contribution of the indole-morpholine framework.
- Synthetic Accessibility : Higher yields (83% for 3f vs. unrecorded for the target compound) suggest electron-withdrawing groups (e.g., Cl) stabilize intermediates in Friedel-Crafts acylations .
Morpholine-Containing Analogs
1-Morpholin-4-yl-2-(3-nitrophenyl)ethanone () demonstrates the role of morpholine in modifying electronic properties:
- Electronic Effects : The morpholine’s electron-donating nature may reduce electrophilicity at the ketone compared to ethanediones, altering reactivity in nucleophilic additions .
Key Research Findings and Implications
- Synthetic Challenges : The target compound’s 2-chlorophenylmethyl group may complicate regioselective indole alkylation, as ortho-substitutions are sterically demanding compared to para-substituted analogs like 3f .
- Spectroscopic Trends : Indole C3 protons in ethanediones typically resonate near δ 8.10–8.30 ppm (1H NMR), while morpholine protons appear as broad singlets at δ 3.50–3.80 ppm, aiding structural confirmation .
- Thermodynamic Stability : Ethanediones with electron-withdrawing groups (e.g., Cl, CF3) exhibit higher melting points and crystallinity, as seen in 3f (mp 165–167°C) and 3g (mp 172–174°C) .
Biological Activity
The compound 1-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione is a synthetic derivative with potential therapeutic applications. Its structural characteristics suggest it may exhibit significant biological activity, particularly in the context of cancer treatment and antibacterial properties. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of the compound is with a molecular weight of 398.87 g/mol. The compound contains functional groups that are known to influence biological activity, including an indole moiety and a morpholine ring.
| Property | Value |
|---|---|
| Molecular Weight | 398.87 g/mol |
| Molecular Formula | C22H22ClN2O3 |
| LogP | 4.9665 |
| Polar Surface Area | 47.28 Ų |
| Hydrogen Bond Acceptors | 6 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of indole and morpholine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanisms through which this compound may exert its anticancer effects include:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.
- Inhibition of Signaling Pathways : Targeting specific pathways such as Notch-AKT has been observed in related compounds, suggesting a potential mechanism for this compound as well.
Antibacterial Activity
In addition to its anticancer potential, the compound may also possess antibacterial properties. Compounds containing chlorophenyl and indole moieties have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.
Research Findings
Research has demonstrated that derivatives similar to this compound can inhibit bacterial growth effectively:
- Minimum Inhibitory Concentration (MIC) values for related compounds have ranged from 20 µM to 70 µM against various bacterial strains.
- The structure's ability to interact with bacterial cell membranes could contribute to its antibacterial effects.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Indole Derivatives :
- Antibacterial Testing :
Q & A
Basic Question: What are the optimal synthetic routes for 1-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves a multi-step pathway:
Alkylation of indole : React 2-chlorobenzyl chloride with indole derivatives under basic conditions (e.g., K₂CO₃) to form the 1-[(2-chlorophenyl)methyl]-1H-indole intermediate .
Introduction of the dione moiety : Use a Friedel-Crafts acylation or oxidative coupling with morpholine-4-carbonyl chloride. Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, dichloromethane at 0–5°C minimizes side reactions .
Purification : Monitor reactions via thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane) and purify using column chromatography or recrystallization.
Optimization Strategy :
- Employ Design of Experiments (DoE) to vary parameters (e.g., temperature, stoichiometry).
- Use high-performance liquid chromatography (HPLC) to quantify intermediates and byproducts .
Basic Question: How can the structural and electronic properties of this compound be characterized using spectroscopic and crystallographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolve bond lengths and angles, particularly the planarity of the indole-morpholine system. Compare with similar structures (e.g., ZINC2873865) to validate stereoelectronic effects .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm substituent connectivity .
Advanced Question: How can researchers resolve contradictions in spectral data or crystallographic results for this compound?
Answer:
Contradictions often arise from:
- Polymorphism : Different crystal packing (e.g., hydrate vs. anhydrous forms) may alter XRD patterns. Use differential scanning calorimetry (DSC) to detect phase transitions .
- Dynamic effects in NMR : Conformational flexibility of the morpholine ring can broaden signals. Acquire variable-temperature NMR or use deuterated solvents to reduce linewidth .
- Validation : Cross-reference data with computational models (e.g., density functional theory (DFT) for NMR chemical shifts) .
Advanced Question: What computational approaches are recommended to predict the compound’s reactivity and interaction with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. The morpholine ring’s polarity may enhance solubility and target affinity .
- Molecular Dynamics (MD) : Simulate conformational stability in aqueous environments (AMBER or GROMACS).
- Quantum Mechanical Calculations : Apply DFT (B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack .
Advanced Question: How can researchers design assays to evaluate the compound’s mechanism of action in neurological or oncological contexts?
Answer:
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., PI3K/Akt pathway) .
- Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy.
- In Vivo Models :
Advanced Question: What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to control stereochemistry .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) during continuous flow synthesis.
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid derivatives) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
